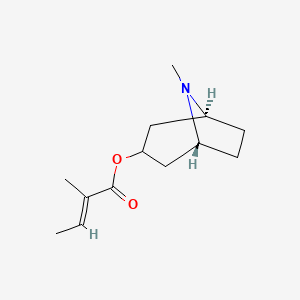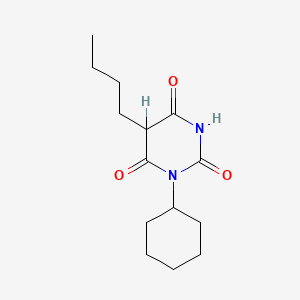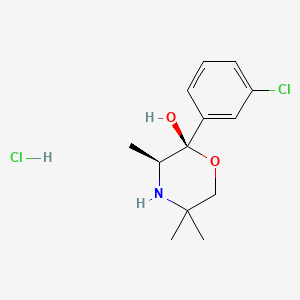
盐酸拉达法辛
科学研究应用
拉达法辛盐酸盐因其潜在的治疗作用已在科学研究中得到应用。 它已被研究用于治疗重度抑郁症、双相情感障碍、神经性疼痛、纤维肌痛和肥胖症 . 它抑制去甲肾上腺素和多巴胺再摄取的能力使其成为神经药理学和精神药理学研究中的宝贵化合物 .
作用机制
拉达法辛盐酸盐通过抑制去甲肾上腺素和多巴胺的再摄取而发挥作用,从而增加突触间隙中这些神经递质的水平 . 这种作用被认为可以缓解抑郁症和其他情绪障碍的症状。 分子靶点包括去甲肾上腺素转运体(NET)和多巴胺转运体(DAT) .
生化分析
Biochemical Properties
Radafaxine hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of norepinephrine and dopamine. It interacts with dopamine transporters (DAT) and norepinephrine transporters (NET), selectively inhibiting the reuptake of norepinephrine over dopamine . This selective inhibition is crucial for its therapeutic effects, as it enhances the availability of these neurotransmitters in the synaptic cleft, thereby modulating mood and pain perception.
Cellular Effects
Radafaxine hydrochloride influences various types of cells and cellular processes. It affects cell signaling pathways by increasing the levels of norepinephrine and dopamine in the synaptic cleft, which in turn modulates the activity of downstream signaling pathways. This compound also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Additionally, radafaxine hydrochloride affects cellular metabolism by influencing the energy balance within neurons, thereby enhancing their function and resilience .
Molecular Mechanism
The molecular mechanism of radafaxine hydrochloride involves its binding interactions with dopamine and norepinephrine transporters. By inhibiting these transporters, radafaxine hydrochloride prevents the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition results in enhanced neurotransmission and improved mood regulation. Furthermore, radafaxine hydrochloride may also modulate the activity of nicotinic acetylcholine receptors (nAChRs), contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of radafaxine hydrochloride change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that radafaxine hydrochloride maintains its efficacy in modulating neurotransmitter levels and cellular function over extended periods. Prolonged exposure to the compound may lead to adaptive changes in cellular responses, necessitating careful monitoring of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of radafaxine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances norepinephrine and dopamine levels, leading to improved mood and pain relief. At higher doses, radafaxine hydrochloride may exhibit toxic or adverse effects, including increased anxiety and potential neurotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
Radafaxine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2B6. The metabolism of radafaxine hydrochloride results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic pathways influence the overall efficacy and safety profile of the compound, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, radafaxine hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures adequate concentrations of the compound at the site of action .
Subcellular Localization
Radafaxine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it exerts its inhibitory effects on neurotransmitter transporters. Additionally, radafaxine hydrochloride may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and therapeutic potential .
准备方法
拉达法辛盐酸盐是安非他酮的强效代谢物。 合成路线涉及安非他酮的选择性还原以产生羟基安非他酮,然后分离(S,S)-异构体 .
化学反应分析
拉达法辛盐酸盐经历几种类型的化学反应,包括:
氧化: 它可以被氧化形成各种代谢物。
还原: 该化合物本身是安非他酮还原的产物。
这些反应中常用的试剂和条件包括用于还原的还原剂,如氢化锂铝,以及用于氧化的氧化剂,如高锰酸钾。 从这些反应中形成的主要产物是拉达法辛的各种代谢物 .
相似化合物的比较
拉达法辛盐酸盐与其他NDRIs(如安非他酮和曼尼法辛)相似。 它抑制去甲肾上腺素再摄取的效力高于多巴胺再摄取,使其对去甲肾上腺素的选择性更高 . 这种选择性可能是其对疼痛和疲劳影响增强的解释 . 其他类似化合物包括3-氯苯甲曲唑和羟基安非他酮 .
参考文献
属性
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H/t9-,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXTVTDGPVINDN-BTJVGWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909896 | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106083-71-0 | |
| Record name | Radafaxine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106083710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106083-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADAFAXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD411HZ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


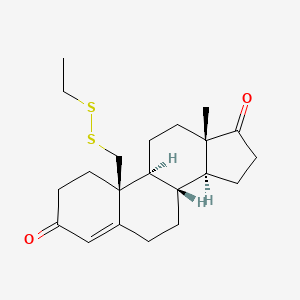
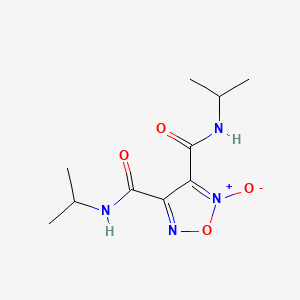
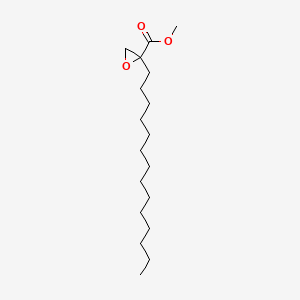
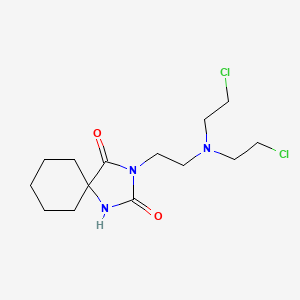



![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)
